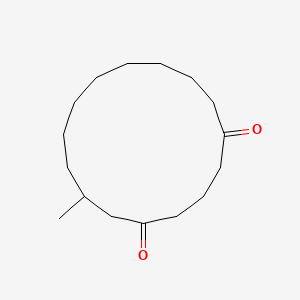
7-Methylcyclopentadecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 278-627-6 is a chemical substance that has been registered and recognized within the European Union’s regulatory framework. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, reduction, and purification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired outcome .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EINECS 278-627-6 include other substances listed in the European Inventory of Existing Commercial Chemical Substances that share similar chemical structures or properties. Examples include:
Amyl nitrite: (EC number 203-770-8)
Bismuth tetroxide: (EC number 234-985-5)
Mercurous oxide: (EC number 239-934-0).
Uniqueness
What sets EINECS 278-627-6 apart from these similar compounds is its specific chemical structure and the unique properties that arise from it. These properties may include its reactivity, stability, and the specific applications it is suited for in scientific research and industry .
Properties
CAS No. |
77128-35-9 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
7-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-9-6-4-2-3-5-7-10-15(17)11-8-12-16(18)13-14/h14H,2-13H2,1H3 |
InChI Key |
FAIKGAFPJUMKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCC(=O)CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















